Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
CAS No.: 946422-10-2
Cat. No.: VC3284494
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946422-10-2 |
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Molecular Formula | C8H10N2O2S |
Molecular Weight | 198.24 g/mol |
IUPAC Name | methyl 2-(6-methylsulfanylpyrimidin-4-yl)acetate |
Standard InChI | InChI=1S/C8H10N2O2S/c1-12-8(11)4-6-3-7(13-2)10-5-9-6/h3,5H,4H2,1-2H3 |
Standard InChI Key | DRTJHLOLUHCUSC-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC(=NC=N1)SC |
Canonical SMILES | COC(=O)CC1=CC(=NC=N1)SC |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a heterocyclic compound featuring a pyrimidine ring as its core structure. The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, serves as the fundamental structure for numerous biologically active compounds, including nucleobases found in DNA and RNA. This specific derivative is characterized by two key functional groups: a methylthio (-SCH₃) group attached at position 6 of the pyrimidine ring and an acetate moiety (-CH₂COOCH₃) at position 4 .
The molecular formula of this compound is C₈H₁₀N₂O₂S, corresponding to a molecular weight of approximately 198.24 g/mol, similar to its structural isomer Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate. The structure combines aromatic and aliphatic regions, with the pyrimidine ring contributing aromaticity and the acetate side chain providing flexibility and potential for further functionalization.
Physical and Chemical Properties
Based on its chemical structure and comparison with similar pyrimidine derivatives, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is expected to appear as a crystalline solid at room temperature with a purity of >98% in its commercial form . The compound likely exhibits moderate solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, based on the behavior of similar pyrimidine derivatives .
The chemical reactivity of this compound is governed by its functional groups. The methylthio group can undergo oxidation to sulfoxide or sulfone, as observed with other methylthiopyrimidine derivatives . The ester group in the acetate moiety is susceptible to hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid. Additionally, the pyrimidine ring may participate in various electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents employed.
Comparison with Structural Analogs
Several structural analogs of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate have been documented in the literature, each with distinct properties and potential applications. Table 1 presents a comparative analysis of this compound with its structural analogs.
Table 1: Comparison of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate with Structural Analogs
The positional isomer Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate differs only in the location of the methylthio group (position 2 versus position 6), yet this structural variation may significantly influence biological activity and chemical reactivity. Similarly, Methyl 2-(pyrimidin-4-yl)acetate lacks the methylthio group entirely, resulting in a lower molecular weight and potentially different biological properties . These structural nuances highlight the importance of precise molecular architecture in determining compound behavior and applications.
Synthesis Methods
Alternative Synthesis Approaches
Alternative approaches to synthesizing Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate may involve organometallic chemistry, particularly palladium-catalyzed coupling reactions. As described for related compounds, a 2-amino-4-chloropyrimidine derivative could be reacted with a boronic acid derivative in an aqueous solvent mixture containing a palladium catalyst and an inorganic base . This approach offers the advantage of mild reaction conditions and potential regioselectivity.
For introducing the methylthio group specifically at position 6, a directed metalation strategy could be employed. This would involve treating a suitable pyrimidine precursor with a strong base (e.g., lithium diisopropylamide) in an anhydrous ethereal solvent at low temperature, followed by reaction with an appropriate sulfur electrophile . The acetate functionality could be incorporated either before or after this step, depending on compatibility with the reaction conditions.
Optimization Strategies
Optimizing the synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate requires careful consideration of reaction conditions, reagent selection, and purification methods. Based on the synthesis of related compounds, several optimization strategies can be proposed:
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Temperature Control: Reactions involving organolithium reagents typically require precise temperature control, often at -70°C to -90°C, to ensure selectivity and prevent side reactions .
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Solvent Selection: The choice of solvent significantly impacts reaction efficiency. For palladium-catalyzed couplings, a mixture of ethanol, water, and dimethoxyethane is often preferred, while organolithium reactions typically employ anhydrous tetrahydrofuran .
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Catalyst and Base Selection: For coupling reactions, palladium tetrakistriphenylphosphine serves as an effective catalyst, while sodium carbonate provides a suitable basic environment .
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Purification Techniques: Recrystallization and chromatography represent common purification methods for pyrimidine derivatives, with the specific approach dependent on the compound's physical properties and the nature of potential impurities .
These optimization strategies should be tailored to the specific synthetic route chosen for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, with careful attention to reaction monitoring and product characterization to ensure high yields and purity.
Biological Activities and Applications
Structure-Activity Relationships
Structure-activity relationships for pyrimidine derivatives provide valuable insights into how structural modifications influence biological activity. For compounds like Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, several key structural features may impact activity:
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Position of the Methylthio Group: The location of the methylthio substituent on the pyrimidine ring (position 6 versus position 2) may significantly affect binding to biological targets. Comparative studies with the isomer Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate could elucidate the importance of this positional difference.
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Ester Functionality: The methyl ester group provides a potential site for enzymatic hydrolysis, which could influence the compound's bioavailability and activity. Modifications to this group, such as changing the alkyl chain length or replacing it with an amide function, might alter both pharmacokinetic and pharmacodynamic properties.
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Pyrimidine Core: The pyrimidine ring itself serves as a privileged structure in medicinal chemistry, capable of engaging in multiple hydrogen-bonding interactions with biological targets. Modifications to this core, such as the introduction of additional substituents or alterations to ring size, would likely have profound effects on biological activity.
These structure-activity considerations provide a framework for future optimization of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate or the development of novel derivatives with enhanced biological profiles.
Comparative Analysis with Similar Compounds
To better understand the potential applications of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, a comparative analysis with structurally related compounds that have established biological activities is valuable. Table 2 presents such a comparison, focusing on structural features and documented biological properties.
Table 2: Comparative Analysis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate with Biologically Active Analogs
This comparative analysis highlights the biological diversity of pyrimidine derivatives and suggests potential directions for investigating the specific activities of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. The documented activities of related compounds provide a rational basis for targeted screening and biological evaluation.
Research Findings and Developments
Current Research Status
Research on related pyrimidine derivatives, particularly those with methylthio substituents, continues to advance, with investigations into their potential as antimicrobial, antiviral, and anticancer agents . These broader research trends provide context for understanding the potential significance of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate and may inform future studies specifically targeting this compound.
The limited documentation suggests that Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate may primarily serve as a synthetic intermediate or building block in the preparation of more complex molecules, rather than being extensively studied as a standalone compound with specific biological applications.
Future Research Directions
Several promising research directions could enhance our understanding of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate and expand its potential applications:
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Comprehensive Physicochemical Characterization: Detailed studies of physical and chemical properties, including solubility parameters, stability under various conditions, and spectroscopic profiles, would provide fundamental knowledge essential for application development.
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Synthesis Optimization: Development of efficient, scalable synthesis routes specifically tailored to this compound, potentially employing modern synthetic methodologies such as flow chemistry or microwave-assisted synthesis.
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Biological Activity Screening: Systematic evaluation of antimicrobial, antiviral, anticancer, and other biological activities, particularly in comparison with the positional isomer Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate.
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Structural Modifications: Exploration of structural derivatives, such as variations in the ester group, replacement of the methylthio group with other sulfur-containing moieties, or introduction of additional substituents on the pyrimidine ring.
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Reaction Chemistry Investigation: Detailed study of the compound's reactivity patterns, particularly the chemistry of the methylthio group and its potential for serving as a handle for further functionalization.
These research directions would contribute to a more comprehensive understanding of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate and potentially reveal new applications in medicinal chemistry, materials science, or synthetic methodology.
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